molecular formula C21H21N5O2 B4504150 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone

2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone

Cat. No.: B4504150
M. Wt: 375.4 g/mol
InChI Key: PNPXFWVRQGVJSQ-UHFFFAOYSA-N
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Description

2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16952493 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Therapeutic Potential

Analgesic and Anti-inflammatory Applications : The compound and its derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. A study by Gökçe et al. (2005) found that certain derivatives exhibited promising analgesic and anti-inflammatory properties, comparable to standard drugs such as acetylsalicylic acid and indometacin, without showing any gastric ulcerogenic effects. This suggests a potential for developing new therapeutic agents with reduced side effects (Gökçe et al., 2005).

Antiproliferative Effects Against Cancer Cells : Alagöz et al. (2021) designed and synthesized 3(2H)-pyridazinone derivatives with a piperazinyl linker, demonstrating limited cytotoxicity against human fibroblasts and good anti-proliferative effects against gastric adenocarcinoma cells. This highlights the compound's potential in cancer research, specifically targeting oxidative stress pathways to inhibit cancer cell growth (Alagöz et al., 2021).

Antibacterial Properties : Research on piperazinyl oxazolidinone derivatives, including structures similar to the given compound, has shown effectiveness against gram-positive pathogens, indicating potential applications in developing new antibacterial agents (Tucker et al., 1998). These findings contribute to the ongoing search for novel antibiotics in the face of increasing antibiotic resistance (Tucker et al., 1998).

Herbicidal Activity : The pyridazinone scaffold, including variants of the compound , has been investigated for its herbicidal properties. Hilton et al. (1969) reported that certain pyridazinone chemicals inhibit photosynthesis and the Hill reaction in plants, serving as a basis for developing new herbicides (Hilton et al., 1969).

Properties

IUPAC Name

2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-20-10-9-18(17-6-2-1-3-7-17)23-26(20)16-21(28)25-14-12-24(13-15-25)19-8-4-5-11-22-19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPXFWVRQGVJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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